molecular formula C13H19Br2ClN2OS B14674230 Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride CAS No. 41287-80-3

Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride

Cat. No.: B14674230
CAS No.: 41287-80-3
M. Wt: 446.6 g/mol
InChI Key: OUPHSHHDSNMRSE-UHFFFAOYSA-N
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Description

Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms and a thiazolidine moiety, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride typically involves multiple steps, starting with the bromination of pyridine derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)butyl)oxy)-, monohydrochloride
  • Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)hexyl)oxy)-, monohydrochloride
  • Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)propyl)oxy)-, monohydrochloride

Uniqueness

Pyridine, 3,5-dibromo-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both bromine and thiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

41287-80-3

Molecular Formula

C13H19Br2ClN2OS

Molecular Weight

446.6 g/mol

IUPAC Name

3-[5-(3,5-dibromopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C13H18Br2N2OS.ClH/c14-11-8-12(15)13(16-9-11)18-6-3-1-2-4-17-5-7-19-10-17;/h8-9H,1-7,10H2;1H

InChI Key

OUPHSHHDSNMRSE-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCCCCOC2=C(C=C(C=N2)Br)Br.Cl

Origin of Product

United States

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